molecular formula C12H16ClNS B15274986 N-[(4-chlorophenyl)methyl]thian-3-amine

N-[(4-chlorophenyl)methyl]thian-3-amine

Cat. No.: B15274986
M. Wt: 241.78 g/mol
InChI Key: FRGKIFCJXLJZQZ-UHFFFAOYSA-N
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Description

N-[(4-Chlorophenyl)methyl]thian-3-amine is a secondary amine featuring a thiane (a six-membered saturated sulfur-containing heterocycle) substituted at the 3-position with an amine group and a 4-chlorobenzyl moiety. The compound’s structure combines the electron-withdrawing 4-chlorophenyl group with the sulfur atom in the thiane ring, which may influence its electronic, physicochemical, and biological properties.

Properties

Molecular Formula

C12H16ClNS

Molecular Weight

241.78 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]thian-3-amine

InChI

InChI=1S/C12H16ClNS/c13-11-5-3-10(4-6-11)8-14-12-2-1-7-15-9-12/h3-6,12,14H,1-2,7-9H2

InChI Key

FRGKIFCJXLJZQZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CSC1)NCC2=CC=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-chlorophenyl)methyl]thian-3-amine typically involves the reaction of 4-chlorobenzyl chloride with thian-3-amine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is typically heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, can further enhance the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(4-chlorophenyl)methyl]thian-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(4-chlorophenyl)methyl]thian-3-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[(4-chlorophenyl)methyl]thian-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Comparison

Compound Name Key Substituents/Features Heterocycle/Backbone Molecular Formula Molecular Weight Reference
N-[(4-Chlorophenyl)methyl]thian-3-amine 4-Cl-C₆H₄-CH₂, thiane ring, amine at C3 Thiane (saturated S-ring) C₁₂H₁₆ClNS 253.78* N/A
N-(4-Chlorophenyl)-N-(3-thienylmethyl)amine 4-Cl-C₆H₄, 3-thienylmethyl None (open-chain) C₁₁H₁₀ClNS 223.72
[(4-Fluorophenyl)methyl][(3-methoxyphenyl)methyl]amine 4-F-C₆H₄-CH₂, 3-MeO-C₆H₄-CH₂ None (open-chain) C₁₅H₁₆FNO 245.29
N-(3-Allyl-4-(4-methoxyphenyl)-1,3-thiazol-2-ylidene)-N-(3-methylphenyl)amine Thiazole ring, 4-MeO-C₆H₄, allyl group Thiazole (N,S-heterocycle) C₂₀H₂₀N₂OS 336.45*

*Calculated based on molecular formula.

Key Observations :

  • Heterocyclic Influence: The thiane ring in the target compound introduces a saturated sulfur environment, contrasting with the aromatic thiazole in or the open-chain structures in .
  • Substituent Effects : The 4-chlorophenyl group (electron-withdrawing) contrasts with the 3-methoxyphenyl (electron-donating) group in and the 4-methoxyphenyl in . Chlorine’s electronegativity may enhance stability and lipophilicity compared to fluorine or methoxy groups .

Functional Group and Reactivity

Table 2: Functional Group Impact

Compound Functional Groups Reactivity Implications
This compound Secondary amine, thiane ring, Cl Amine may participate in H-bonding; Cl enhances electrophilicity.
N-(3-Chlorophenethyl)-4-nitrobenzamide Amide, nitro group, Cl Nitro group increases polarity; amide stabilizes conformation .
6-(4-Chlorophenyl)-N-aryl-4H-1,3,5-oxadiazin-2-amine Oxadiazine ring, Cl, trichloromethyl Oxadiazine’s electron-deficient ring may enhance reactivity .

Key Observations :

  • The secondary amine in the target compound could exhibit moderate basicity, whereas amides (e.g., ) are less basic but more conformationally rigid.

Physicochemical Properties

Table 3: Predicted Physicochemical Properties

Compound LogP* Solubility (Predicted) Stability Considerations
This compound ~3.2 Low (lipophilic) Stable due to Cl and saturated ring.
N-(4-Chlorophenyl)-N-(3-thienylmethyl)amine 2.8 Moderate Thienyl group may increase aromatic interactions .
[(4-Fluorophenyl)methyl][(3-methoxyphenyl)methyl]amine ~2.5 Moderate Fluorine and methoxy groups balance lipophilicity .

*Estimated using fragment-based methods.

Key Observations :

  • The target compound’s higher LogP compared to fluorinated or methoxy-substituted analogues suggests greater membrane permeability, which could be advantageous in drug design.
  • Thiane’s sulfur atom may contribute to weaker hydrogen bonding compared to oxadiazine derivatives .

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